6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-15-8-7(6-12-15)9(14-10(11)13-8)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEJVPNZKPEWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the prevention of cell division and proliferation, particularly in cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division. This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM. These results suggest that the compound could be a potent inhibitor of cancer cell growth.
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression. Additionally, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2.
Cellular Effects
The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death. It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine affects gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis.
Molecular Mechanism
At the molecular level, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through a well-defined mechanism of action. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues within the active site. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound’s interaction with cyclin A2 further stabilizes the inhibitory complex, enhancing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. Some degradation products may form over time, which could potentially influence its efficacy.
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy.
Biological Activity
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound within the pyrazolo[3,4-d]pyrimidine family, known for its significant biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group at the 6-position and a morpholine moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core. Its molecular formula is with a molecular weight of 253.69 g/mol. The unique structural characteristics influence its reactivity and biological properties, particularly its ability to inhibit specific kinases.
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues in the active site, which significantly inhibits its kinase activity.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (nM) | Type of Cancer |
|---|---|---|
| MCF-7 | 45 - 97 | Breast Cancer |
| HCT-116 | 6 - 99 | Colon Cancer |
These values indicate that 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is particularly effective against colon cancer cells compared to breast cancer cells.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine. Below is a comparison highlighting their unique characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Roscovitine | Contains a purine-like scaffold | CDK2 inhibitor; anticancer properties |
| Pyrido[2,3-d]pyrimidinones | Different heterocyclic ring system | Antiviral and anticancer activities |
| Thioxo-pyrazolo derivatives | Incorporates sulfur into the pyrazolo core | Potential anti-inflammatory effects |
| 6-(Chloromethyl)-N,1-dimethyl-pyrazolo derivatives | Similar core but different substituents | Anticancer properties |
Case Studies and Research Findings
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family not only act as CDK inhibitors but also exhibit activity against other targets such as mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase alpha). A study highlighted that derivatives with specific substitutions could achieve subnanomolar IC50 values against mTOR while maintaining selectivity over PI3K-alpha . This suggests that further modifications to the structure of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine could enhance its therapeutic profile.
Scientific Research Applications
Biological Activities
Research has shown that compounds similar to 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:
1. Anticancer Activity:
Studies indicate that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of certain kinases that are crucial for cancer cell proliferation.
2. Antimicrobial Properties:
This compound may also possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various pathogens is an area of ongoing research.
3. Neuroprotective Effects:
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Applications in Medicinal Chemistry
The unique structure of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine allows it to serve as a scaffold for the development of new therapeutic agents. Key applications include:
1. Drug Development:
The compound can be modified to enhance its pharmacological properties, leading to the creation of novel drugs targeting specific diseases.
2. Research Tools:
It can be utilized as a chemical probe in biological studies to elucidate the function of specific proteins or pathways involved in disease processes.
Case Study 1: Anticancer Research
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the morpholine nitrogen significantly increased their potency against various cancer cell lines. The research highlighted the importance of structural diversity in enhancing anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of substituted pyrazolo[3,4-d]pyrimidines showed promising results against Gram-positive and Gram-negative bacteria. The study suggested that further optimization could lead to effective new antibiotics .
Preparation Methods
Synthesis via Chloromethylation and Subsequent Substitution
Another documented method involves chloromethylation of the core pyrazolopyrimidine followed by nucleophilic substitution:
Chloromethylation:
The pyrazolopyrimidine core is treated with chloromethylating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, introducing a chloromethyl group at the 6-position.Substitution with Morpholine:
The chloromethyl intermediate reacts with morpholine under basic conditions, replacing the chloromethyl group with the morpholine moiety.
Pyrazolopyrimidine + Chloromethylating agent → 6-(Chloromethyl)-pyrazolopyrimidine
6-(Chloromethyl)-pyrazolopyrimidine + Morpholine → 6-(Morpholin-4-yl)-pyrazolopyrimidine
- Chloromethylation at room temperature or mild heating
- Nucleophilic substitution in presence of potassium carbonate or sodium hydride
- Solvents: Dioxane, DMF, or acetonitrile
Notable Research Findings and Data Tables
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Two-step synthesis (2021) | Commercially available pyrazolopyrimidine derivatives | POCl₃, Morpholine | Reflux, 4–8 hrs | 75–85 | Short, high-yield route, suitable for scale-up |
| Chloromethylation + substitution (2021) | Pyrazolopyrimidine core | Chloromethyl methyl ether, Morpholine | Room temp to mild heating | 65–78 | Versatile, allows functional group modifications |
Reaction Mechanisms and Pathways
Cyclization to Form the Core Structure
The initial step involves cyclization of precursor molecules such as amidines or nitriles with chlorinating agents like POCl₃, which facilitates the formation of the fused pyrazolopyrimidine ring system. This step is critical for establishing the core scaffold.
Nucleophilic Substitution at the 4-Position
The chlorinated intermediates are highly reactive towards nucleophiles like morpholine, which displaces the chlorine atom via an SN2 mechanism, attaching the morpholine ring at the 4-position.
Chloromethylation and Functionalization
Chloromethylation introduces a reactive chloromethyl group at the 6-position, which can then be substituted with various amines or heterocycles, enabling structural diversity.
Industrial and Laboratory Scale Considerations
Purification Techniques:
Recrystallization, column chromatography, and preparative HPLC are used to purify the final compounds, ensuring high purity for biological testing.Reaction Optimization:
Parameters such as temperature, solvent, and reagent equivalents are optimized to maximize yield and minimize by-products.Scalability:
The two-step route from commercially available precursors is particularly advantageous for large-scale synthesis, owing to its simplicity, high yield, and minimal purification steps.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Most efficient route | Two-step synthesis from commercially available pyrazolopyrimidine derivatives using POCl₃ and nucleophilic substitution with morpholine |
| Reaction conditions | Reflux in DMSO or DMF, presence of base, reaction times 4–8 hours |
| Yield | Typically 75–85% |
| Advantages | Short, high-yield, suitable for scale-up, minimal purification |
| Alternative methods | Chloromethylation followed by nucleophilic substitution; offers structural flexibility |
Q & A
Q. What are the common synthetic routes for 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-component cyclocondensation or stepwise coupling. Key approaches include:
- One-pot multi-component reactions using aryl halides and morpholine under reflux in solvents like acetonitrile or DMF. For example, Swelam et al. achieved yields of 70–85% via cyclocondensation at 80°C .
- Stepwise coupling with chlorinated intermediates, as seen in the reaction of 4-chloro derivatives with morpholine in DMF under reflux for 16 hours, yielding 52–77% .
Optimization Strategies:
Q. Table 1: Synthetic Method Comparison
| Method | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| One-pot cyclocondensation | Aryl halides, morpholine | 80°C, acetonitrile | 70–85% | |
| Stepwise coupling | 4-chloro intermediates | Reflux in DMF, 16h | 52–77% |
Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, and what key spectral markers should researchers look for?
Methodological Answer:
- ¹H NMR : Identify substituents via aromatic protons (δ 7.4–8.3 ppm) and methyl/morpholine groups (δ 2.5–3.8 ppm). For example, the morpholine ring shows a triplet at δ 3.7 ppm .
- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (750–800 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 293 for C₁₁H₁₄ClN₅O) validate the molecular formula .
Q. Table 2: Key Spectral Assignments
| Technique | Key Peaks/Markers | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.29 (d, Ar-H), δ 3.7 (m, morpholine) | Aromatic protons, morpholine | |
| IR | 750 cm⁻¹ (C–Cl), 1650 cm⁻¹ (C=N) | Chlorine, pyrimidine ring |
Q. What safety protocols are essential when handling 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, particularly regarding waste disposal and personal protective equipment (PPE)?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste Management : Segregate halogenated waste in labeled containers and dispose via licensed facilities to avoid environmental contamination .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What methodologies are recommended for assessing the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, and how should IC₅₀ values be accurately determined?
Methodological Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive binding protocols. Monitor inhibition via fluorescence-based ADP-Glo™ assays .
- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate. Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Controls : Include staurosporine as a positive control and DMSO as a vehicle control.
Q. How can researchers design experiments to evaluate the antitumor activity of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, and what in vitro models are appropriate?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) over 48–72 hours. Compare results to normal cells (e.g., HEK293) .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .
- In vivo models : For advanced studies, use xenograft mice with daily oral dosing (10–50 mg/kg) and monitor tumor volume .
Q. When encountering discrepancies in reported synthetic yields of pyrazolo[3,4-d]pyrimidine derivatives, what methodological approaches can be employed to identify and resolve the underlying causes?
Methodological Answer:
- Variable analysis : Systematically test parameters (solvent purity, reaction time, temperature) using design of experiments (DoE) .
- Intermediate characterization : Use LC-MS to detect side products (e.g., dechlorinated byproducts) .
- Reproducibility checks : Repeat reactions with rigorously dried solvents and inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
Q. How can molecular dynamics (MD) simulations be applied to study the binding interactions of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine with target enzymes?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model ligand-enzyme complexes (e.g., kinase ATP-binding pockets). Validate with crystal structures from PDB (e.g., 4A7C) .
- MD parameters : Run simulations (100 ns) in GROMACS with AMBER force fields. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
- Critical factors : Include solvent effects (TIP3P water) and counterions (Na⁺/Cl⁻) for physiological accuracy.
Q. Table 3: Key Pharmacological Data from Literature
| Activity | Model System | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase inhibition | Src enzyme assay | 12 nM | |
| Antitumor | MCF-7 cells | 5.2 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
